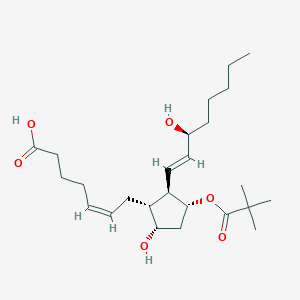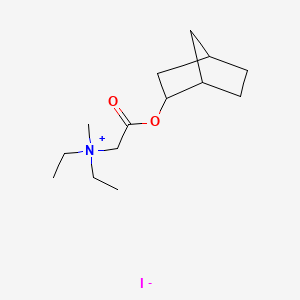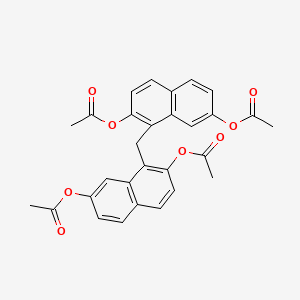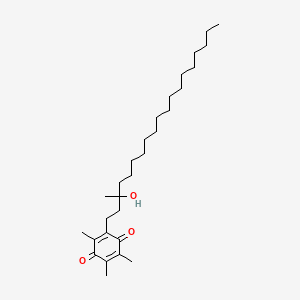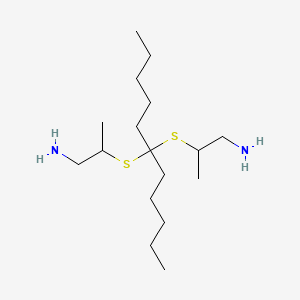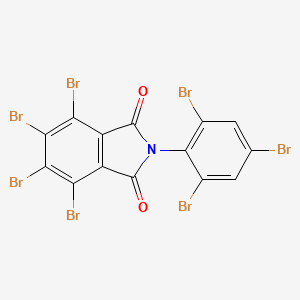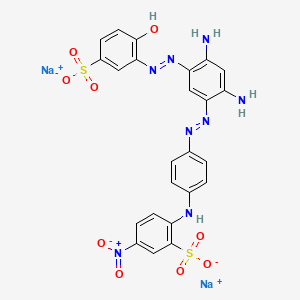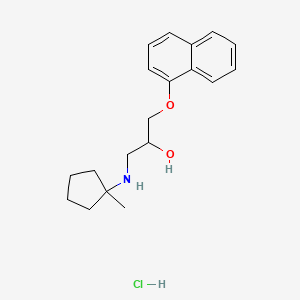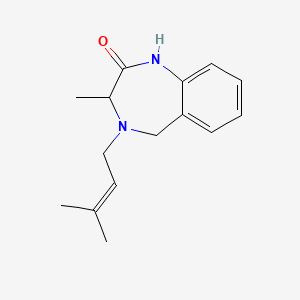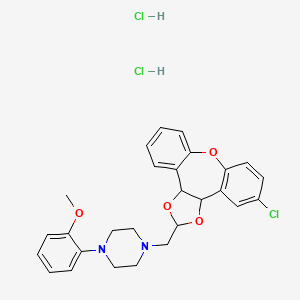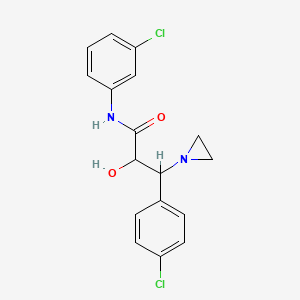
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a complex organic compound characterized by the presence of chlorophenyl groups, an aziridine ring, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the reaction of 3-chloroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the aziridine ring under basic conditions. The hydroxy group is introduced through a subsequent hydroxylation step using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aziridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl groups may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(4-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- N-(3-Chlorophenyl)-beta-(3-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
Uniqueness
N-(3-Chlorophenyl)-beta-(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to the specific positioning of the chlorophenyl groups and the presence of both an aziridine ring and a hydroxy group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
120978-27-0 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
3-(aziridin-1-yl)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-4-11(5-7-12)15(21-8-9-21)16(22)17(23)20-14-3-1-2-13(19)10-14/h1-7,10,15-16,22H,8-9H2,(H,20,23) |
Clave InChI |
RFSKGPZFWQTGNO-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


